[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine
Overview
Description
[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂. It is characterized by the presence of a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine typically involves the reaction of 4-chloropyridine with oxolan-3-ol in the presence of a base to form the oxolan-3-yloxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods: the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It is explored for its potential in the development of novel materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry:
Chemical Manufacturing: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxolan-3-yloxy group and the methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
[2-(Tetrahydro-3-furanyloxy)pyridin-4-yl]methanamine: This compound is structurally similar, with a tetrahydrofuran ring instead of an oxolan ring.
[2-(Oxolan-3-yloxy)pyridin-3-yl]methanamine: This compound has the oxolan-3-yloxy group attached to the 3-position of the pyridine ring instead of the 4-position.
Uniqueness:
Structural Features: The unique combination of the oxolan-3-yloxy group and the methanamine group attached to the pyridine ring distinguishes [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine from its analogs.
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQQUBYWNCZJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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